ATAD2A Bromodomain Affinity Comparison: 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide vs. BAY‑850
In BROMOscan profiling, 2‑Bromo‑N‑cyclobutyl‑5‑iodobenzamide binds human ATAD2A bromodomain with Kd = 10 nM [1]. By comparison, the established ATAD2A chemical probe BAY‑850 shows an IC50 of 20 nM in a peptide‑displacement (HTRF) assay [2]. Although differing assay formats preclude direct Kd‑to‑Kd comparison, the 10 nM Kd value positions this compound as a structurally distinct ATAD2A ligand with comparable potency to dedicated ATAD2A probes.
| Evidence Dimension | ATAD2A binding affinity |
|---|---|
| Target Compound Data | Kd = 10 nM (BROMOscan) |
| Comparator Or Baseline | BAY-850: IC50 = 20 nM (HTRF peptide displacement) |
| Quantified Difference | Structurally distinct scaffold with comparable ATAD2A potency (Kd 10 nM vs. IC50 20 nM) |
| Conditions | BROMOscan assay for target compound; HTRF peptide displacement for BAY-850 |
Why This Matters
This compound offers an alternative chemotype for ATAD2A inhibition that avoids potential off‑target liabilities associated with the BAY‑850 chemotype, enabling orthogonal validation of ATAD2A‑dependent phenotypes.
- [1] BindingDB BDBM50514857 (CHEMBL4449894). BindingDB. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514857 View Source
- [2] BAY-850: ATAD2A chemical probe. Structural Genomics Consortium. https://www.thesgc.org/chemical-probes/BAY-850 View Source
